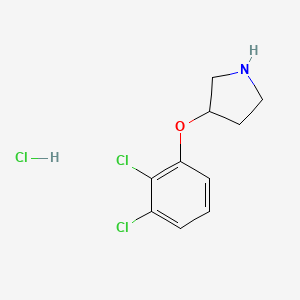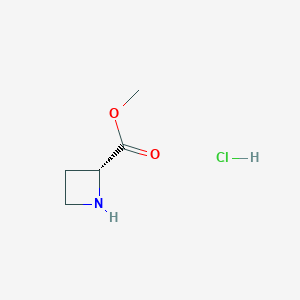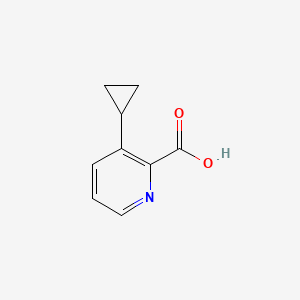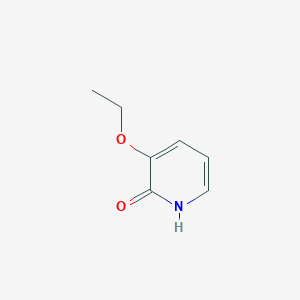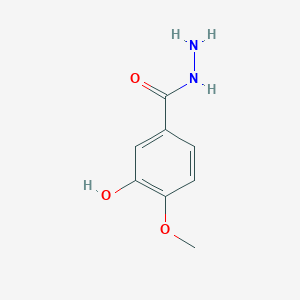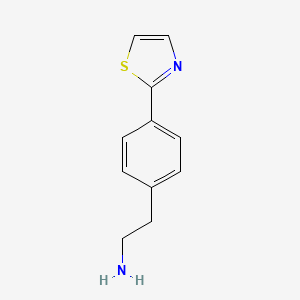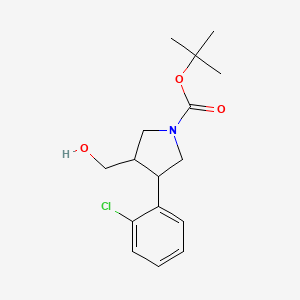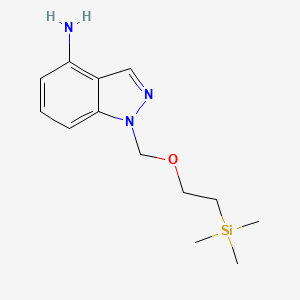
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine (TMEI) is a novel compound that has been recently identified as a potential therapeutic agent due to its ability to interact with various proteins and enzymes in the body. TMEI is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, TMEI has been found to possess activity in the areas of neuroprotection, cardiovascular protection, and metabolic regulation. This compound has been studied extensively in both in vitro and in vivo models, and its potential as a therapeutic agent is being explored in clinical trials.
Scientific Research Applications
Synthesis and Protection Group Applications
- The compound has been used in the synthesis of triazole and indazole derivatives, demonstrating utility in creating novel organic compounds. For instance, the use of 2-(trimethylsilyl)ethoxymethyl (SEM) group, similar in structure to the compound , has shown efficiency in directing regioselective lithiation and generating new indazole derivatives (Luo, Chen, & Dubowchik, 2006).
Chemical Behavior and Reactions 2. The compound exhibits specific chemical behaviors in reactions with other organic and organosilicon compounds, such as isocyanates, leading to unique products depending on the substituent at the nitrogen atom (Belova, Golub, Storozhenko, & Kirilin, 2021).
Formation of Heterocycles and Cycloadditions 3. It plays a crucial role in the formation of heterocyclic structures like oxazolidines and thiazolidines through reactions with other organic molecules, contributing to a broader range of chemical synthesis possibilities (Degl'innocenti, Capperucci, Malesci, Acciai, & Castagnoli, 2006).
Potential in Pharmaceutical Synthesis 4. The compound's derivatives have shown potential in pharmaceutical synthesis, such as the creation of antitumor agents. This indicates its relevance in the development of new therapeutic compounds (De-qing, 2011).
Catalysis and Polymer Functionalization 5. Its derivatives are also important in catalysis and polymer functionalization, providing avenues for the development of novel materials with specific properties (Schneider, Schäfer, & Mülhaupt, 1997).
properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFLGXLLLTFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739960 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine | |
CAS RN |
697739-02-9 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



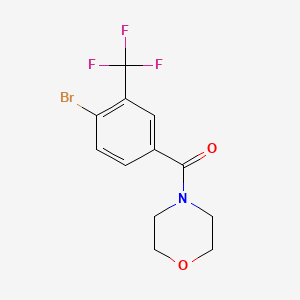
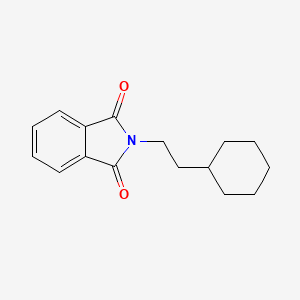
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
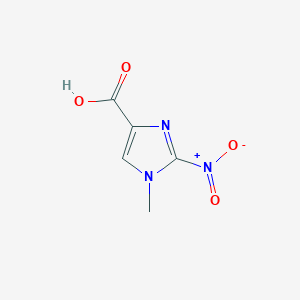
![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)
